Comparative Lipophilicity: 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide vs. Core Scaffolds
The lipophilicity of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide (ACD/LogP = 2.32) is significantly different from its closest parent scaffolds. Compared to 4-nitrobenzamide (LogP = 0.82), the addition of the N-trifluoroethyl group increases lipophilicity by ~1.5 log units, representing a ~32-fold increase in octanol-water partition coefficient . Conversely, compared to N-(2,2,2-trifluoroethyl)benzamide (LogP = 2.37), the introduction of the para-nitro group has a negligible effect on LogP but dramatically increases polar surface area . This demonstrates that the compound occupies a unique lipophilicity space compared to its core components.
| Evidence Dimension | Calculated Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.32 |
| Comparator Or Baseline | 4-Nitrobenzamide: 0.82; N-(2,2,2-trifluoroethyl)benzamide: 2.37 |
| Quantified Difference | ΔLogP = +1.50 vs. 4-nitrobenzamide; ΔLogP = -0.05 vs. N-(2,2,2-trifluoroethyl)benzamide |
| Conditions | Calculated ACD/LogP values from ChemSpider database |
Why This Matters
This specific LogP value is crucial for predicting membrane permeability and solubility, enabling researchers to select this compound for applications where intermediate lipophilicity is required, such as in optimizing blood-brain barrier penetration or balancing solubility in biological assays.
